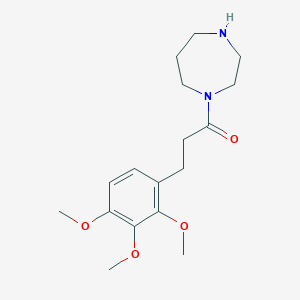
1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is a chemical compound that belongs to the benzodiazepine class of drugs. It is commonly referred to as DPT or Desoxy-DPT. This compound has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the activity of neurons in the brain. By enhancing the activity of this receptor, DPT is able to produce its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce anxiety and promote relaxation, as well as to induce sleep in some individuals. It has also been found to have anticonvulsant properties, making it useful in the treatment of seizures.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one in lab experiments is its ability to produce consistent and reproducible results. However, it is important to note that the compound can be difficult to work with due to its low solubility in water and other solvents. Additionally, the compound may have potential toxicity concerns, and care should be taken when handling it in the lab.
Future Directions
There are several potential future directions for research on 1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one. One area of interest is its potential use in the treatment of anxiety disorders and depression. Additionally, further research is needed to better understand the compound's mechanism of action and to investigate its potential for use in other therapeutic applications. Finally, there is potential for the development of new analogues of DPT with improved pharmacological properties.
Synthesis Methods
The synthesis of 1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one involves the reaction of 2,3,4-trimethoxybenzaldehyde with 1,4-diazepan-1-amine in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted to the final compound through a series of chemical reactions.
Scientific Research Applications
1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a range of pharmacological effects, including anxiolytic, sedative, and hypnotic properties. It has also been investigated for its potential use in the treatment of depression, anxiety disorders, and post-traumatic stress disorder.
properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-21-14-7-5-13(16(22-2)17(14)23-3)6-8-15(20)19-11-4-9-18-10-12-19/h5,7,18H,4,6,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQIKQJNKADPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)N2CCCNCC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7647004.png)
![[(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B7647020.png)
![3-(2,3-Dimethoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7647026.png)

![N-(3,4-difluorophenyl)-2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]acetamide](/img/structure/B7647050.png)


![3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B7647061.png)
![3-amino-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7647080.png)
![2-[(3-Ethylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7647082.png)
![6-[4-(2-Methoxybenzoyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B7647087.png)

![Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate](/img/structure/B7647102.png)
![2-[3-(2,2,2-Trifluoroethylamino)piperidin-1-yl]acetonitrile](/img/structure/B7647110.png)